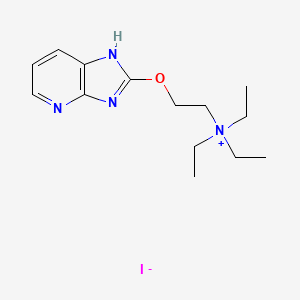

2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide

Description

Properties

CAS No. |

85930-09-2 |

|---|---|

Molecular Formula |

C14H23IN4O |

Molecular Weight |

390.26 g/mol |

IUPAC Name |

triethyl-[2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethyl]azanium;iodide |

InChI |

InChI=1S/C14H23N4O.HI/c1-4-18(5-2,6-3)10-11-19-14-16-12-8-7-9-15-13(12)17-14;/h7-9H,4-6,10-11H2,1-3H3,(H,15,16,17);1H/q+1;/p-1 |

InChI Key |

TZUDHABGPBSKPC-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](CC)(CC)CCOC1=NC2=C(N1)C=CC=N2.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the use of 2,3-diaminopyridine as a starting material. The process usually includes nucleophilic substitution of a halogen in the pyridine ring, followed by reduction of the nitro group to yield the desired imidazo[4,5-b]pyridine derivative . Common reagents used in these reactions include hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .

Industrial Production Methods: Industrial production methods for imidazo[4,5-b]pyridine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and catalysts can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[4,5-b]pyridine N-oxides, while reduction reactions may produce reduced imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

In medicinal chemistry, imidazo[4,5-b]pyridine derivatives have shown promise as inhibitors of enzymes like α-glucosidase, which is a target for the treatment of type 2 diabetes . Additionally, these compounds have been investigated for their potential as antiviral, antimicrobial, and anticancer agents .

Mechanism of Action

The mechanism of action of 2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide involves its interaction with specific molecular targets and pathways. For example, imidazo[4,5-b]pyridine derivatives have been shown to inhibit the activity of enzymes like α-glucosidase by forming hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site . This inhibition can lead to a decrease in the hydrolysis of carbohydrates, thereby reducing blood glucose levels .

Comparison with Similar Compounds

Key Observations :

- The target compound’s imidazo[4,5-b]pyridine core distinguishes it from benzimidazoles (e.g., 7621-86-5) and imidazo[4,5-c]pyridines (e.g., 2417-59-6), which alter electronic properties and binding interactions .

Physicochemical Properties

- Solubility : The quaternary ammonium group in the target compound confers high water solubility (>50 mg/mL in aqueous buffers), whereas neutral analogs (e.g., 1H-Imidazo[4,5-b]pyridin-2(3H)-one) require organic solvents like DMSO for dissolution .

- Stability : The iodide counterion enhances stability under ambient conditions compared to chloride or acetate salts, which may hydrolyze in humid environments .

Pharmacokinetic Considerations

- The triethylammonium group may limit blood-brain barrier penetration compared to neutral derivatives but enhance renal excretion.

- Compounds with carboxylic acid substituents (e.g., compound 35 in ) exhibit improved plasma protein binding (>90%), whereas the target compound’s cationic nature may favor rapid clearance .

Biological Activity

2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide is a compound of significant interest in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[4,5-b]pyridine core, which is known for its diverse biological activities. The presence of the triethylammonium moiety enhances its solubility and interaction with biological targets.

Research indicates that compounds within the imidazo[4,5-b]pyridine class often act as inhibitors of specific kinases, particularly Aurora kinases. These kinases are crucial for cell division and are frequently overexpressed in various cancers. The inhibition of Aurora kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: Aurora Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives

| Compound | Aurora-A IC50 (μM) | Aurora-B IC50 (μM) |

|---|---|---|

| 2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide | 0.075 | 4.12 |

| Other derivatives (e.g., compound 21a) | 0.162 | 0.299 |

Biological Activity

- Anticancer Activity :

- Selectivity :

- Cell Cycle Arrest :

Case Study 1: Efficacy in AML

In a study involving MV4-11 human AML cells, 2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide demonstrated significant cytotoxicity. The study highlighted the compound's ability to induce apoptosis through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic proteins.

Case Study 2: Structural Insights

Cocrystallization studies have provided insights into the binding interactions between this compound and Aurora-A kinase. These studies reveal that specific substitutions at the C7 position of the imidazo[4,5-b]pyridine scaffold can enhance binding affinity and selectivity .

Q & A

Basic Questions

Q. What are the recommended synthetic routes and characterization methods for 2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide?

- Synthesis : Utilize nucleophilic substitution or condensation reactions. For example, describes a method where THF and MeONa/MeOH are used as solvents and bases, respectively, with stirring over several days to form imidazo-pyridine derivatives. Adapt this protocol by substituting reactants with triethylamine and iodides to introduce the quaternary ammonium group .

- Characterization :

- 1H NMR : Analyze chemical shifts (e.g., aromatic protons in DMSO-d6, δ ~7.5–8.5 ppm for imidazo-pyridine moieties) .

- Mass Spectrometry (MALDI-TOF MS) : Confirm molecular weight (e.g., m/z ~450–550 range for similar compounds) .

- Elemental Analysis : Compare experimental vs. calculated C, H, N, and S percentages to verify purity (e.g., ±0.3% deviation acceptable) .

Q. Which analytical techniques are critical for validating the purity and structural integrity of this compound?

- 1H/13C NMR : Identify proton environments and confirm substituent positions (e.g., imidazole ring protons vs. triethylammonium groups) .

- X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonds stabilizing molecular conformation, as seen in ) .

- HPLC-PDA/ELSD : Assess purity (>95%) by monitoring retention times and peak symmetry .

Advanced Research Questions

Q. How can density functional theory (DFT) studies be applied to predict electronic properties and reaction mechanisms?

- Methodology :

- Use hybrid functionals (e.g., B3LYP with 20% exact exchange) for thermochemical accuracy, as validated in for atomization energies and ionization potentials .

- Optimize geometry at the 6-311++G(d,p) basis set level. Calculate HOMO-LUMO gaps to predict reactivity (e.g., charge transfer in imidazo-pyridine systems) .

- Validate results against experimental UV-Vis spectra (e.g., λmax shifts due to π-stacking or hydrogen bonding) .

Q. How can contradictions in solubility data be systematically resolved?

- Approach :

- Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) using nephelometry or UV-Vis absorbance (e.g., recommends DMSO as a primary solvent, with sonication for 30 min at 50°C) .

- Analyze logP values (e.g., ~3.75 for similar compounds) to predict hydrophobicity and adjust solvent ratios (e.g., DMSO:Tween 80:Saline = 10:5:85 for in vivo studies) .

- Consider hydrogen bonding and π-stacking effects () to explain discrepancies in polar vs. nonpolar solvents .

Q. What mechanistic insights explain the compound’s formation via Mamedov rearrangement?

- Mechanism :

- Step 1 : Reduce nitro groups to amines (e.g., catalytic hydrogenation or Na2S2O4).

- Step 2 : Undergo Mamedov rearrangement () to form imidazo[4,5-b]pyridine scaffolds via intramolecular cyclization .

- Step 3 : Introduce the triethylammonium iodide group via alkylation (e.g., using iodoethane in acetonitrile under reflux) .

Q. How can storage conditions be optimized to prevent degradation?

- Guidelines :

- Solid State : Store at -20°C in amber vials under argon ( shows 3-year stability for similar powders) .

- Solution : Use DMSO stock solutions at -80°C (stable for 6 months; avoid freeze-thaw cycles) .

- Monitoring : Conduct stability studies via 1H NMR every 3 months to detect decomposition (e.g., iodide ion release via AgNO3 precipitation test) .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for imidazo-pyridine derivatives?

- Resolution :

- Compare solvent effects (e.g., DMSO-d6 vs. CDCl3 shifts in vs. 12) .

- Verify intramolecular hydrogen bonding (e.g., O–H⋯N in ) that alters proton environments .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

Q. Why do DFT-predicted HOMO-LUMO gaps differ from experimental UV-Vis data?

- Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.